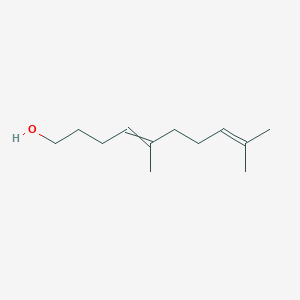
5,9-Dimethyl-4,8-decadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyl-4,8-decadien-1-ol is an organic compound with the molecular formula C12H22O. It is a type of alcohol characterized by its unique structure, which includes two double bonds and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyl-4,8-decadien-1-ol typically involves the reaction of 4,8-decadien-1-ol with methylating agents under controlled conditions. One common method includes the use of Grignard reagents, where 4,8-decadien-1-ol reacts with methylmagnesium bromide to introduce the methyl groups at the 5 and 9 positions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethyl-4,8-decadien-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, Ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
5,9-Dimethyl-4,8-decadien-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,9-Dimethyl-4,8-decadien-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4,8-Decadien-1-ol: Similar structure but lacks the methyl groups at positions 5 and 9.
5,9-Dimethyl-4,8-decadien-3-ol: Similar structure but with the hydroxyl group at position 3 instead of 1.
Uniqueness
5,9-Dimethyl-4,8-decadien-1-ol is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities .
Properties
CAS No. |
31968-71-5 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
5,9-dimethyldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,13H,4-6,9-10H2,1-3H3 |
InChI Key |
FBHDDQNBWXRPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















